molecular formula C8H15N B169700 (S)-Octahydroindolizine CAS No. 18881-13-5

(S)-Octahydroindolizine

Cat. No.: B169700
CAS No.: 18881-13-5
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-QMMMGPOBSA-N
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Description

(S)-Octahydroindolizine is a bicyclic alkaloid characterized by a fused six-membered piperidine ring and a five-membered pyrrolidine ring, with a stereogenic center at the S-configuration. This compound belongs to the indolizidine family, which is notable for its diverse pharmacological activities, including anti-inflammatory and analgesic properties . Its synthesis typically involves stereoselective strategies, such as dehydrative annulation or reductive amination, to achieve high enantiomeric purity. For instance, asymmetric conjugate addition using chiral phase transfer catalysts can yield the octahydroindolizine core with 94% enantiomeric excess .

Key spectral data for this compound derivatives include:

  • Optical rotation: [α]D²⁵ = -3.11° (c 1.0, CHCl₃) .
  • NMR: Distinct signals at δ 4.23 (s, 1H) in ¹H NMR and δ 64.2 (quaternary carbon) in ¹³C NMR .
  • HRMS: m/z 160.1338 (C₈H₁₇NO₂+H) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Octahydroindolizine typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine using palladium on carbon as a catalyst under high pressure and temperature conditions. The reaction proceeds smoothly, yielding this compound with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The use of chiral catalysts and ligands can further enhance the enantioselectivity of the process.

Chemical Reactions Analysis

Enzymatic Kinetic Resolution

A Novozym 435-mediated kinetic resolution enables enantioselective synthesis of (S)-octahydroindolizine derivatives. This method achieved 100 g-scale production with high stereochemical fidelity :

  • Reaction : Racemic octahydroindolizine alcohol → (7S,8aS)-enantiomer

  • Conditions : Lipase-catalyzed transesterification

  • Key advantage : Scalability without racemization

Domino Hydroformylation/Cyclization

A rhodium-catalyzed domino process constructs the indolizidine core :

 R 3 pyrrol 1 yl hex 1 eneRh4(CO)12CO H2(1:1)5 n propyl 5 6 dihydroindolizineH2 Indolizidine 167B\text{ R 3 pyrrol 1 yl hex 1 ene}\xrightarrow[\text{Rh}_4(\text{CO})_{12}]{\text{CO H}_2(1:1)}\text{5 n propyl 5 6 dihydroindolizine}\xrightarrow{\text{H}_2}\text{ Indolizidine 167B}

StepConditionsYield/Selectivity
Hydroformylation125°C, 30 atm, toluene87% regioselectivity
Cyclization50 atm H₂, Rh/C catalyst92% ee retention

Oxidation

The octahydroindolizine core undergoes selective oxidation to form ketones or hydroxylated derivatives:

  • Oxidants : O₂, CrO₃, or enzymatic systems

  • Product : 3-Keto-octahydroindolizine (used in antinociceptive studies)

Bromophenyl Substitution

Electrophilic aromatic substitution at the 3-position enhances receptor binding :

  • Reaction :  S Octahydroindolizine+Br23 2 Bromophenyl octahydroindolizine\text{ S Octahydroindolizine}+\text{Br}_2\rightarrow \text{3 2 Bromophenyl octahydroindolizine}

  • Impact : 42 nM IC₅₀ for α6β2-nAChR inhibition

Dehydrative Mitsunobu Cyclization

A diastereoselective annulation constructs the octahydroindolizine framework :

 3R 6S 6 3 hydroxypropyl piperidin 3 olDEAD Ph3PMitsunobu 6R 8aS octahydroindolizin 6 ol\text{ 3R 6S 6 3 hydroxypropyl piperidin 3 ol}\xrightarrow[\text{DEAD Ph}_3\text{P}]{\text{Mitsunobu}}\text{ 6R 8aS octahydroindolizin 6 ol}

  • Yield : 78%

  • Stereoselectivity : >95% de

  • Application : Precursor to (–)-8a-epidesacetoxyslaframine

Hydroformylation Regioselectivity

The linear vs. branched aldehyde ratio in hydroformylation is pressure-dependent :

Pressure (CO/H₂)Linear:Branched Ratio
30 atm (1:1)87:13
10 atm (1:1)71:29

Intramolecular Cyclization

Dihydroindolizine formation proceeds via electrophilic substitution on pyrrole :

  • Aldehyde protonation → oxocarbenium ion

  • Cyclization → bicyclic alcohol intermediate

  • Dehydration → 5,6-dihydroindolizine

Receptor Binding Studies

This compound derivatives show potent antagonism at nicotinic acetylcholine receptors :

Compoundα6β2-nAChR IC₅₀Selectivity vs. α4β2
(–)-235B′42 nM150-fold
(–)-237D (reduced)0.18 nM400-fold

Spectral Characterization

  • NMR : δ 3.2–3.8 ppm (pyrrolidine H), δ 1.4–2.1 ppm (piperidine H)

  • IR : 1680 cm⁻¹ (C=O stretch in ketone derivatives)

Scientific Research Applications

Pharmaceutical Applications

(S)-Octahydroindolizine has shown promise in several pharmaceutical applications:

  • Anticancer Activity : Compounds derived from this compound have been studied for their potential as anticancer agents. For instance, derivatives have exhibited activity against glioblastoma, a highly aggressive brain tumor. The mechanism often involves inhibition of critical pathways such as protein kinases and tubulin dynamics .
  • Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies suggest that this compound derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory disorders .

Case Studies

  • Indole Derivatives Against Glioblastoma : A systematic review highlighted the efficacy of indole-based derivatives, including those derived from this compound, against glioblastoma cell lines. These compounds demonstrated significant growth inhibition and induced apoptosis in cancer cells .
  • Kinase Inhibitors : Research on kinase inhibitors has revealed that this compound derivatives can effectively bind to ATP-binding sites of target kinases, enhancing their potential as selective therapeutic agents .
  • Synthetic Libraries for Drug Discovery : The development of synthetic libraries featuring this compound scaffolds has been integral in drug discovery programs aimed at identifying novel bioactive compounds with diverse biological activities .

Mechanism of Action

The mechanism of action of (S)-Octahydroindolizine involves its interaction with various molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For instance, in medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

(±)-Homocrepidine A

A natural enantiomeric dimer from Dendrobium crepidatum, (±)-Homocrepidine A shares the octahydroindolizine core but differs in dimerization and hydroxylation patterns. It exhibits anti-inflammatory activity (IC₅₀ = 12.3 µM) but lacks the stereochemical complexity of (S)-octahydroindolizine .

3-Aryloctahydroindolizines

Synthetic derivatives like N-[4-[[4-(octahydro-3-indolizinyl)phenyl]thio]phenyl]acetamide (Example 1c in ) feature aromatic substituents at the 3-position. These compounds show enhanced analgesic efficacy (ED₅₀ = 2.8 mg/kg in mice) compared to unsubstituted octahydroindolizines due to improved receptor binding .

Quinolizidines and Pyrrocolines

Quinolizidines (e.g., lupinine) and pyrrocolines are structurally related bicyclic amines. However, their larger ring systems (e.g., a six-membered ring fused to a six-membered ring in quinolizidines) reduce conformational flexibility, leading to lower bioavailability compared to octahydroindolizines .

Pharmacological Activity

Compound Activity Type Potency (ED₅₀ or IC₅₀) Mechanism
This compound Anti-inflammatory IC₅₀ = 8.7 µM Inhibition of NF-κB pathway
N-[4-[[4-(octahydro-3-indolizinyl)phenyl]thio]phenyl]acetamide Analgesic ED₅₀ = 2.8 mg/kg Opioid receptor modulation
Quinolizidines Antiviral IC₅₀ = 25 µM RNA polymerase inhibition

Physicochemical Properties

  • Optical Rotation : this compound ([α]D²⁵ = -3.11°) vs. its (R)-enantiomer ([α]D²⁵ = +10.41°) .
  • Solubility : Aryl-substituted derivatives (e.g., 3-(4-chlorophenyl)octahydroindolizine) exhibit lower aqueous solubility due to hydrophobic aromatic groups .
  • Thermal Stability : The octahydroindolizine core remains stable up to 250°C, whereas pyrrocolines decompose at 180°C .

Biological Activity

(S)-Octahydroindolizine, a chiral bicyclic amine, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized primarily through the hydrogenation of indolizine derivatives, yielding a compound with high enantiomeric purity. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in both organic chemistry and pharmacology.

Biological Activities

Research indicates that this compound and its derivatives exhibit several notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various bacterial strains. For instance, compounds derived from this structure have been evaluated for their activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines, including A549 and HCT116 cells. The mechanism appears to involve modulation of cell signaling pathways related to proliferation and survival .
  • Neuroprotective Effects : Some research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may enable it to influence neurotransmitter systems and provide protective effects against neuronal damage.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways critical for cellular responses.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer effects. For example, studies have demonstrated that derivatives can inhibit glycosidases and other enzymes linked to inflammation and cancer progression .

Case Studies

  • Anticancer Efficacy : In a study examining the effects of this compound derivatives on cancer cell lines, researchers found that one derivative significantly reduced cell viability in A549 cells by 50% at a concentration of 20 µM. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Neuroprotective Study : A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential therapeutic role in neurodegeneration.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduces apoptosis in A549 cells
NeuroprotectiveImproves cognitive function in Alzheimer's model

Q & A

Q. What are the common synthetic routes for (S)-Octahydroindolizine, and how are reaction conditions optimized?

Basic Research Focus
The dehydrative annulation strategy is a key method for constructing the octahydroindolizine framework. A typical procedure involves:

  • Step 1 : Reacting ethoxy sodium in ethanol with diethyl maleate in anhydrous THF at 25–30°C under nitrogen .
  • Step 2 : Adding (S)-N,N-dibenzyl-1-(oxolan-2-yl)methanamine, followed by pH adjustment and extraction .
  • Step 3 : Purification via silica gel chromatography (10% ethyl acetate/hexane) to achieve high yields (e.g., 95% for intermediate compounds) .

Optimization Factors :

  • Temperature control (e.g., maintaining 25–30°C during critical steps) .
  • Catalysts: Use of imidazole and DMAP for silylation reactions .
  • Solvent selection (e.g., DMF for silylation, THF for annulation) .

Table 1: Representative Synthetic Conditions and Yields

Reaction StepCatalysts/SolventsYieldReference
AnnulationEthoxy sodium/THF95%
SilylationImidazole, DMAP/DMF92.9%
PurificationSilica gel chromatography30–95%

Q. How is this compound characterized using spectroscopic and analytical methods?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Assigning stereochemistry via chemical shifts (e.g., δ 4.23 ppm for axial protons in D₂O) .
  • HRMS : Validating molecular formulas (e.g., C₈H₁₇NO₂+H⁺: calc. 160.1338, found 160.1336) .
  • IR Spectroscopy : Identifying functional groups (e.g., 2935 cm⁻¹ for C-H stretches) .

Methodological Tips :

  • Use deuterated solvents (e.g., CDCl₃, D₂O) to avoid interference .
  • Compare experimental data with computational predictions for ambiguous signals .

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

Advanced Research Focus
Diastereoselectivity is controlled by:

  • Chiral Auxiliaries : (S)-configured starting materials (e.g., (S)-N,N-dibenzyl amines) .
  • Stereospecific Reaction Conditions : Low-temperature addition of Grignard reagents (-5 to -10°C) to preserve configuration .
  • Catalytic Asymmetry : Use of enantiopure catalysts (not explicitly detailed in evidence but inferred as a potential approach) .

Example : The synthesis of (6R,8aS)-octahydroindolizin-6-ol achieved >90% diastereomeric excess via optimized annulation .

Q. What methods are used to analyze the stereochemistry and ring puckering in this compound?

Advanced Research Focus

  • X-ray Crystallography : SHELX software refines crystal structures to determine absolute configuration .
  • Computational Modeling : Cremer-Pople parameters quantify ring puckering amplitude (e.g., q values for chair vs. boat conformers) .

Table 2: Key Parameters for Ring Puckering Analysis

ParameterDescriptionApplication Example
Puckering Amplitude (q)Measures deviation from planarityq ≈ 0.5 Å for chair conformers
Phase Angle (φ)Describes pseudorotation pathwaysφ ≈ 18° for octahydroindolizine

Q. How should researchers resolve contradictions in spectral data or synthetic yields?

Data Contradiction Analysis

  • Cross-Validation : Compare NMR, HRMS, and IR data to confirm structural assignments .
  • Statistical Tools : Apply error analysis (e.g., standard deviation in yields due to solvent purity) .
  • Replication : Repeat reactions under identical conditions to verify reproducibility .

Case Study : Discrepancies in [α]D values (e.g., +10.41° vs. -30.98°) may arise from impurities; column chromatography can resolve this .

What frameworks guide the formulation of research questions on this compound?

Methodological Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (compound), Intervention (synthetic method), Comparison (alternative routes), Outcome (yield/stereoselectivity) .

Example Research Question : "How does solvent polarity influence the diastereoselectivity of this compound annulation?" .

Q. How should experimental procedures be documented to ensure reproducibility?

Best Practices

  • Detailed Protocols : Specify reaction times (e.g., 16–18 hours for annulation) .
  • Instrument Calibration : Report NMR spectrometer frequency (e.g., 400 MHz) .
  • Ethical Reporting : Disclose limitations (e.g., yield variability due to hygroscopic reagents) .

Reference : Follow guidelines from Manuscript Submission and Preparation Guidelines for clarity .

Properties

IUPAC Name

(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18881-13-5
Record name Octahydroindolizine, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLIZIDINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-Octahydroindolizine
(S)-Octahydroindolizine
(S)-Octahydroindolizine
(S)-Octahydroindolizine
(S)-Octahydroindolizine
(S)-Octahydroindolizine

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